molecular formula C21H29N3O6 B2720937 Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate CAS No. 894044-40-7

Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate

Cat. No.: B2720937
CAS No.: 894044-40-7
M. Wt: 419.478
InChI Key: XFKPJPIXPBACRN-UHFFFAOYSA-N
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Description

Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H29N3O6 and its molecular weight is 419.478. The purity is usually 95%.
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Biological Activity

Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate, with CAS Number 894044-40-7 and molecular formula C21H29N3O6C_{21}H_{29}N_{3}O_{6}, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number894044-40-7
Molecular FormulaC21H29N3O6
Molecular Weight419.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. The compound can be synthesized through a one-pot method that combines various precursors, including piperidine derivatives and oxopyrrolidin compounds. This method allows for the efficient formation of the desired product while minimizing by-products.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study evaluated its efficacy against lung and liver carcinoma cell lines using the MTT assay, revealing promising IC50 values that indicate significant potency compared to standard chemotherapeutic agents like Cisplatin .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as G protein-coupled receptors (GPCRs). These interactions can lead to alterations in intracellular signaling pathways that regulate cell proliferation and apoptosis. The compound's structural features allow it to effectively bind to these targets, modulating their activity and leading to various biological effects .

Case Studies

  • Cytotoxicity Evaluation : A detailed study assessed the cytotoxic effects of this compound against several carcinoma cell lines. The results indicated that the compound exhibited significant activity with lower toxicity towards normal cells, suggesting a favorable therapeutic index .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of this compound has shown that it possesses favorable absorption characteristics and metabolic stability, which are critical for its potential therapeutic applications in oncology .

Properties

IUPAC Name

ethyl 1-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O6/c1-4-30-20(26)14-7-9-23(10-8-14)21(27)22-15-11-19(25)24(13-15)16-5-6-17(28-2)18(12-16)29-3/h5-6,12,14-15H,4,7-11,13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKPJPIXPBACRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.